Carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), also known as betaine citrate, is a compound that combines betaine and citric acid. Betaine is a naturally occurring compound found in various plants and animals, while citric acid is a weak organic acid commonly found in citrus fruits. This compound is often used in the pharmaceutical and food industries due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) can be synthesized through the reaction of betaine with citric acid. The reaction typically involves mixing equimolar amounts of betaine and citric acid in an aqueous solution, followed by crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from sugar beet molasses, followed by its reaction with citric acid. The process includes steps such as purification, concentration, and crystallization to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in osmoregulation and methylation processes in living organisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement to support liver function and reduce homocysteine levels.
Industry: Utilized in the food industry as a flavoring agent and in the pharmaceutical industry for its stabilizing properties
Mechanism of Action
The mechanism of action of Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its role as a methyl donor in various biochemical pathways. It participates in the methylation of homocysteine to form methionine, which is crucial for protein synthesis and other metabolic processes. Additionally, it helps in osmoregulation by maintaining cell volume and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Choline: A quaternary ammonium compound that also acts as a methyl donor but has different biochemical roles.
Dimethylglycine: Another methyl donor with a simpler structure compared to betaine citrate.
Uniqueness
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is unique due to its combination of betaine and citric acid, which provides both methylation and buffering capabilities. This dual functionality makes it particularly useful in various applications, including as a dietary supplement and in industrial processes .
Properties
Molecular Formula |
C11H17NO9-2 |
---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3/p-2 |
InChI Key |
YKXUOESQDCXGIW-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.